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Executive Summary
Cotadutide (MEDI0382) is a dual-agonist peptide that activates both the glucagon-like peptide-

1 (GLP-1) and glucagon receptors, positioning it as a promising therapeutic candidate for non-

alcoholic steatohepatitis (NASH) and related metabolic disorders. This technical guide provides

an in-depth analysis of the mechanism of action of cotadutide on hepatic fat metabolism,

supported by quantitative data from clinical and preclinical studies, detailed experimental

protocols, and visualizations of the key signaling pathways. By engaging two distinct but

complementary pathways, cotadutide addresses multiple facets of hepatic steatosis, including

reduced lipid synthesis, enhanced fatty acid oxidation, and improved overall liver function.

Introduction: The Dual-Agonist Approach
Non-alcoholic fatty liver disease (NAFLD) and its progressive form, NASH, are characterized by

the accumulation of fat in the liver (hepatic steatosis), which can lead to inflammation, fibrosis,

and cirrhosis. Cotadutide's dual agonism of the GLP-1 and glucagon receptors offers a multi-

pronged approach to combatting this pathology.

GLP-1 Receptor (GLP-1R) Agonism: Primarily known for its incretin effect, GLP-1R activation

enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric

emptying, and promotes satiety, leading to weight loss and improved glycemic control. These

systemic effects indirectly reduce the flux of fatty acids to the liver.
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Glucagon Receptor (GCGR) Agonism: Glucagon is a counter-regulatory hormone to insulin

and its receptor is highly expressed in the liver.[1] Activation of the GCGR in hepatocytes

stimulates glycogenolysis and gluconeogenesis, but also enhances hepatic fat oxidation and

energy expenditure.[1]

The balanced activity of cotadutide is designed to harness the beneficial effects of glucagon

on liver fat metabolism while mitigating the potential for hyperglycemia through the potent

glucose-lowering effects of GLP-1R activation.[2]

Clinical Efficacy in Hepatic Fat Reduction
A significant body of evidence for cotadutide's impact on hepatic parameters comes from a 54-

week, randomized, double-blind, placebo-controlled, phase 2b clinical trial (NCT03235050) in

adults with type 2 diabetes and overweight or obesity.[1][3]

Quantitative Data from Phase 2b Clinical Trial
(NCT03235050)
The following tables summarize the key baseline characteristics and the changes in hepatic

and metabolic parameters observed in this study.

Table 1: Baseline Demographics and Disease Characteristics[1]
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Parameter
Placebo
(n=110)

Cotadutide
100 µg
(n=100)

Cotadutide
200 µg
(n=256)

Cotadutide
300 µg
(n=256)

Liraglutide
1.8 mg
(n=110)

Age (years),

mean (SD)
57.1 (8.9) 57.4 (8.7) 56.6 (9.1) 56.9 (8.6) 57.2 (8.4)

BMI ( kg/m ²),

mean (SD)
32.9 (4.5) 33.2 (4.8) 33.1 (4.6) 33.2 (4.7) 32.8 (4.4)

HbA1c (%),

mean (SD)
8.0 (0.9) 8.0 (0.9) 8.0 (0.9) 8.0 (0.9) 8.0 (0.9)

ALT (U/L),

median [IQR]

26.0 [19.0,

37.0]

27.0 [20.0,

39.0]

26.0 [19.0,

38.0]

26.0 [20.0,

38.0]

27.0 [20.0,

39.0]

AST (U/L),

median [IQR]

23.0 [18.0,

30.0]

23.0 [19.0,

30.0]

23.0 [19.0,

29.0]

23.0 [19.0,

30.0]

23.0 [19.0,

30.0]

Fatty Liver

Index, mean

(SD)

85.0 (13.6) 87.5 (12.3) 86.4 (13.0) 86.8 (12.6) 86.1 (13.1)

Table 2: Change from Baseline in Hepatic and Metabolic Parameters at Week 54[1]
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Parameter Placebo
Cotadutide
100 µg

Cotadutide
200 µg

Cotadutide
300 µg

Liraglutide
1.8 mg

Fatty Liver

Index (FLI),

% change,

LS mean

(95% CI)

-1.62 (-3.94,

0.71)

-8.08 (-10.62,

-5.54)

-6.73 (-8.29,

-5.17)

-8.18 (-9.79,

-6.57)

-6.22 (-8.38,

-4.06)**

ALT (U/L), %

change, LS

mean (95%

CI)

-3.7 (-11.8,

5.2)

-11.1 (-19.6,

-1.6)

-16.8 (-22.2,

-10.9)

-22.5 (-27.7,

-16.8)

-10.5 (-18.9,

-1.1)

AST (U/L), %

change, LS

mean (95%

CI)

-1.1 (-7.5,

5.8)

-5.7 (-12.5,

1.6)

-8.1 (-12.6,

-3.4)**

-12.3 (-16.7,

-7.6)

-4.4 (-11.1,

2.9)

FIB-4 Index,

change, LS

mean (95%

CI)

0.04 (-0.03,

0.11)

-0.04 (-0.12,

0.04)

-0.07 (-0.12,

-0.02)*

-0.09 (-0.14,

-0.04)

-0.02 (-0.10,

0.06)

NFS, change,

LS mean

(95% CI)

0.04 (-0.09,

0.17)

-0.09 (-0.23,

0.05)

-0.11 (-0.20,

-0.02)

-0.19 (-0.28,

-0.10)***

-0.05 (-0.19,

0.08)

Triglycerides

(mg/dL), %

change, LS

mean (95%

CI)

-3.9 (-13.0,

6.2)

-11.9 (-21.5,

-1.2)

-13.0 (-19.4,

-6.0)

-16.9 (-23.1,

-10.1)***

-2.8 (-12.1,

7.5)

*p<0.05, **p<0.01, ***p<0.001 vs. placebo. LS mean: Least Squares Mean. CI: Confidence

Interval. NFS: NAFLD Fibrosis Score.
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Experimental Protocol: Phase 2b Clinical Trial
(NCT03235050)

Study Design: A 54-week, randomized, double-blind, placebo-controlled, parallel-group study

with an open-label active comparator arm.[3]

Participant Population: 834 adults with a body mass index (BMI) ≥25 kg/m ² and type 2

diabetes inadequately controlled with metformin (HbA1c 7.0%–10.5%).[3]

Interventions: Participants were randomized to receive once-daily subcutaneous injections of

cotadutide (100 µg, 200 µg, or 300 µg), placebo, or open-label liraglutide (1.8 mg).[3]

Endpoints: The co-primary endpoints were the change from baseline in HbA1c and body

weight at week 14.[3] Hepatic parameters, including ALT, AST, Fatty Liver Index, FIB-4, and

NFS, were assessed as secondary or exploratory endpoints.[1]

Biomarker Analysis: Standard clinical chemistry methods were used to measure serum

levels of ALT and AST. The Fatty Liver Index was calculated using a validated algorithm

based on BMI, waist circumference, triglycerides, and gamma-glutamyl transferase (GGT).

[1] The FIB-4 index and NAFLD Fibrosis Score (NFS) were calculated using established

formulas.[1]

Preclinical Evidence and Mechanistic Insights
Preclinical studies in rodent models of NASH have provided crucial insights into the direct

hepatic effects of cotadutide.

Key Findings from Preclinical Studies
In diet-induced obese (DIO) mice, cotadutide treatment for 4 weeks lessened liver fat

accumulation, inflammation, and endoplasmic reticulum (ER) stress.[4][5]

Cotadutide demonstrated superior efficacy in reducing hepatic steatosis and fibrosis

compared to the GLP-1 mono-agonist liraglutide in a mouse model of NASH, even when

doses were adjusted to achieve similar weight loss.[6] This suggests a direct, weight-

independent effect of the glucagon component on the liver.
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Mechanistic studies in these models revealed that cotadutide's beneficial hepatic effects are

linked to the modulation of key metabolic pathways, including the AMPK/mTOR pathway.[4]

Experimental Protocol: Diet-Induced NASH Mouse
Model

Animal Model: Male C57BL/6J mice or leptin-deficient ob/ob mice are commonly used.[6][7]

Diet: A diet high in trans-fat (around 40%), fructose (around 22%), and cholesterol (around

2%) is used to induce a NASH phenotype that recapitulates key features of the human

disease, including steatosis, inflammation, and fibrosis.[2] This is often referred to as the

Amylin liver NASH model (AMLN) diet.[7]

Treatment: Cotadutide is typically administered via daily subcutaneous injection at doses

ranging from 10 to 30 nmol/kg.[4][6]

Assessment of Hepatic Fat Metabolism:

Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess

steatosis, inflammation, and hepatocyte ballooning, often scored using the NAFLD Activity

Score (NAS).[6] Sirius Red staining is used to visualize and quantify collagen deposition

as a measure of fibrosis.[2]

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) or RNA sequencing is

used to measure the hepatic expression of genes involved in lipogenesis (e.g., Srebf1

(SREBP-1c), Acaca (ACC), Fasn (FAS)) and fatty acid oxidation (e.g., Ppara (PPARα),

Cpt1a (CPT1)).[8]

Biochemical Analysis: Liver and plasma triglycerides and cholesterol levels are measured

using standard enzymatic assays.[4]

Signaling Pathways in Hepatic Fat Metabolism
Cotadutide exerts its effects on hepatic fat metabolism through the activation of GLP-1 and

glucagon receptors on hepatocytes, which triggers a cascade of intracellular signaling events.

Glucagon Receptor Signaling
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Activation of the glucagon receptor in hepatocytes leads to an increase in intracellular cyclic

AMP (cAMP) and activation of Protein Kinase A (PKA).[9] PKA, in turn, phosphorylates and

inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in de novo lipogenesis.[9]

This leads to a decrease in the synthesis of malonyl-CoA, which relieves the inhibition of

Carnitine Palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the

mitochondria for β-oxidation.[9] Furthermore, glucagon signaling can suppress the expression

of the key lipogenic transcription factor, Sterol Regulatory Element-Binding Protein-1c (SREBP-

1c).[10]

GLP-1 Receptor Signaling
While the expression of GLP-1 receptors on human hepatocytes has been a subject of debate,

recent evidence suggests their presence and a direct role in reducing hepatic steatosis.[11]

Activation of the GLP-1R can modulate elements of the insulin signaling pathway, including the

activation of AKT and PKCζ, which can lead to a reduction in triglyceride accumulation in

hepatocytes.[11] The systemic effects of GLP-1R activation, such as weight loss and improved

insulin sensitivity, also indirectly contribute to reduced hepatic fat by decreasing the delivery of

fatty acids to the liver.

Integrated Signaling Pathway of Cotadutide
The following diagram illustrates the proposed integrated signaling pathway of cotadutide in a

hepatocyte, leading to a reduction in hepatic steatosis.
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Caption: Cotadutide signaling in hepatocytes.

Conclusion and Future Directions
Cotadutide represents a novel and promising therapeutic strategy for the management of

hepatic steatosis in the context of NAFLD and NASH. Its dual agonism of the GLP-1 and

glucagon receptors allows for a synergistic effect on hepatic fat metabolism, leading to

significant reductions in liver fat content, improvements in liver enzymes, and favorable

changes in non-invasive markers of fibrosis. The clinical and preclinical data gathered to date

strongly support the continued development of cotadutide for these indications.

Future research should focus on:
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Elucidating the long-term effects of cotadutide on liver histology, including the resolution of

NASH and regression of fibrosis, in dedicated clinical trials.

Further investigating the molecular crosstalk between the GLP-1 and glucagon signaling

pathways in human hepatocytes to refine our understanding of its mechanism of action.

Evaluating the potential of cotadutide in different patient populations with NAFLD/NASH,

including those with and without type 2 diabetes.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug

development professionals to understand the multifaceted role of cotadutide in hepatic fat

metabolism and to guide future investigations in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Effects of Cotadutide on Metabolic and Hepatic Parameters in Adults With Overweight or
Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. diabetesjournals.org [diabetesjournals.org]

4. [PDF] Diet-induced mouse model of fatty liver disease and nonalcoholic steatohepatitis
reflecting clinical disease progression and methods of assessment. | Semantic Scholar
[semanticscholar.org]

5. glucagon.com [glucagon.com]

6. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by
liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]

7. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic
steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b8819395?utm_src=pdf-body
https://www.benchchem.com/product/b8819395?utm_src=pdf-body
https://www.benchchem.com/product/b8819395?utm_src=pdf-body
https://www.benchchem.com/product/b8819395?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8247525/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8247525/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8247525/
https://www.researchgate.net/publication/252324212_Diet-induced_mouse_model_of_fatty_liver_disease_and_nonalcoholic_steatohepatitis_reflecting_clinical_disease_progression_and_methods_of_assessment
https://diabetesjournals.org/care/article-abstract/44/6/1433/138721
https://www.semanticscholar.org/paper/Diet-induced-mouse-model-of-fatty-liver-disease-and-Clapper-Hendricks/b9677a2d04a476e61f2cb3769fd121069978d880
https://www.semanticscholar.org/paper/Diet-induced-mouse-model-of-fatty-liver-disease-and-Clapper-Hendricks/b9677a2d04a476e61f2cb3769fd121069978d880
https://www.semanticscholar.org/paper/Diet-induced-mouse-model-of-fatty-liver-disease-and-Clapper-Hendricks/b9677a2d04a476e61f2cb3769fd121069978d880
https://www.glucagon.com/pdfs/Receptors%20and%20Channels.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4909429/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4909429/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6737317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6737317/
https://www.researchgate.net/figure/Effect-of-combined-drug-therapy-on-hepatic-gene-expression-involved-in-lipid-homeostasis_fig5_352486743
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8819395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Frontiers | Glucagon Receptor Signaling and Lipid Metabolism [frontiersin.org]

10. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC
[pmc.ncbi.nlm.nih.gov]

11. Glucagon-like Peptide-1 Receptor (GLP-1R) is present on human hepatocytes and has a
direct role in decreasing hepatic steatosis in vitro by modulating elements of the insulin
signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Role of Cotadutide in Hepatic Fat Metabolism: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8819395#role-of-cotadutide-in-hepatic-fat-
metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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